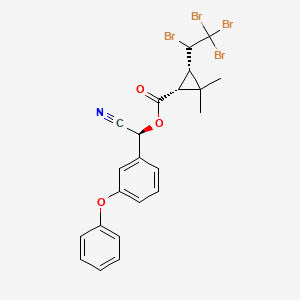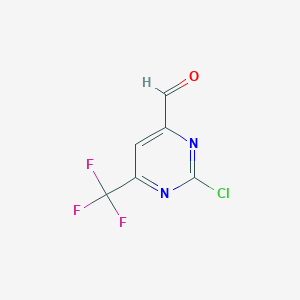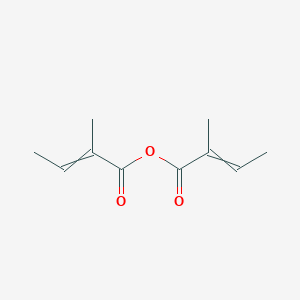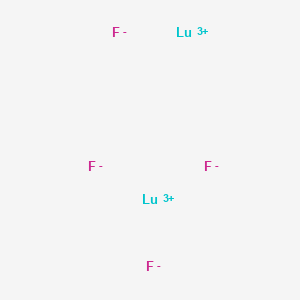
Propane;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfuric acid, praseodymium(3+) salt (3:2) is a chemical compound with the molecular formula Pr₂(SO₄)₃. It is a salt formed by the reaction of praseodymium, a rare earth element, with sulfuric acid. This compound is known for its unique properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Sulfuric acid, praseodymium(3+) salt (3:2) can be synthesized by reacting praseodymium oxide or praseodymium hydroxide with sulfuric acid. The reaction typically involves dissolving praseodymium oxide or hydroxide in sulfuric acid, followed by crystallization to obtain the salt. The reaction can be represented as follows: [ \text{Pr}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Pr}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of sulfuric acid, praseodymium(3+) salt (3:2) involves the use of high-purity praseodymium oxide and concentrated sulfuric acid. The reaction is carried out in large reactors, and the resulting solution is subjected to controlled cooling to induce crystallization. The crystals are then filtered, washed, and dried to obtain the final product.
化学反応の分析
Types of Reactions: Sulfuric acid, praseodymium(3+) salt (3:2) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Praseodymium in the +3 oxidation state can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher oxidation states.
Substitution Reactions: The sulfate ions in the compound can be replaced by other anions through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize praseodymium(3+) to higher oxidation states.
Reducing Agents: Reducing agents like sodium borohydride can reduce praseodymium(3+) to lower oxidation states.
Major Products Formed:
Oxidation: Oxidation of praseodymium(3+) can lead to the formation of praseodymium(IV) compounds.
Reduction: Reduction of praseodymium(3+) can result in the formation of praseodymium(II) compounds.
科学的研究の応用
Sulfuric acid, praseodymium(3+) salt (3:2) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in various chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Research is being conducted to explore the potential medical applications of praseodymium compounds, including their use in imaging and therapy.
Industry: Sulfuric acid, praseodymium(3+) salt (3:2) is used in the production of specialized materials and as a component in certain industrial processes.
作用機序
The mechanism of action of sulfuric acid, praseodymium(3+) salt (3:2) involves its interaction with molecular targets and pathways in various systems. In chemical reactions, praseodymium(3+) ions can act as Lewis acids, accepting electron pairs from other molecules. This property makes it useful as a catalyst in certain reactions. In biological systems, praseodymium ions can interact with proteins and enzymes, potentially affecting their function and activity.
類似化合物との比較
Sulfuric acid, praseodymium(3+) salt (3:2) can be compared with other praseodymium compounds, such as:
Praseodymium(III) chloride (PrCl₃): A light green solid used in various chemical applications.
Praseodymium(III) nitrate (Pr(NO₃)₃): A compound used in the preparation of other praseodymium salts.
Praseodymium(III) acetate (Pr(CH₃COO)₃): Used in organic synthesis and as a catalyst.
Uniqueness: Sulfuric acid, praseodymium(3+) salt (3:2) is unique due to its specific sulfate anion, which imparts distinct chemical properties and reactivity compared to other praseodymium salts. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its importance.
特性
分子式 |
C6H22O12S3 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
propane;sulfuric acid |
InChI |
InChI=1S/2C3H8.3H2O4S/c2*1-3-2;3*1-5(2,3)4/h2*3H2,1-2H3;3*(H2,1,2,3,4) |
InChIキー |
RLZPDVHGAZAQEU-UHFFFAOYSA-N |
正規SMILES |
CCC.CCC.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)

![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)


![(10R,13S,14S)-17-(5,6-dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12436806.png)
![1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12436814.png)


![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
![2-[4-[2-[4-[Bis(2-hydroxyoctadeca-9,12-dienyl)amino]butyldisulfanyl]ethyl]piperazin-1-yl]ethyl 5-[bis(2-hydroxydecyl)amino]pentanoate](/img/structure/B12436835.png)
![1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL](/img/structure/B12436852.png)
![1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12436856.png)
